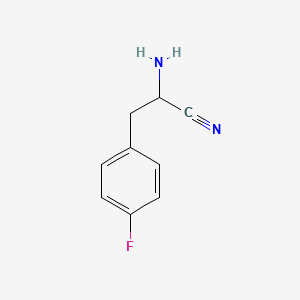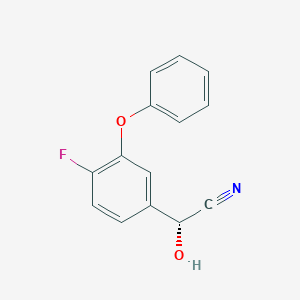
(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine is a chiral cyanohydrin compound, characterized by the presence of both a cyano group (-CN) and a hydroxy group (-OH) attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine typically involves the nucleophilic addition of hydrogen cyanide (HCN) to the corresponding aldehyde, 4-Fluoro-3-phenoxybenzaldehyde. This reaction is catalyzed by a base, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to generate the cyanohydrin product .
Reaction Conditions:
Reagents: 4-Fluoro-3-phenoxybenzaldehyde, HCN, NaCN or KCN
Solvent: Water or an organic solvent like ethanol
Temperature: Room temperature to 0°C
Catalyst: Base (NaCN or KCN)
Industrial Production Methods
On an industrial scale, the synthesis of cyanohydrins often employs safer alternatives to HCN due to its high toxicity. One such method involves the use of acetone cyanohydrin as a cyanide source, which can be generated in situ . This approach minimizes the handling of free HCN and enhances safety.
Chemical Reactions Analysis
Types of Reactions
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-Fluoro-3-phenoxybenzaldehyde.
Reduction: The cyano group can be reduced to an amine group, yielding 4-Fluoro-3-phenoxybenzylamine.
Substitution: The cyano group can be substituted with other nucleophiles, such as hydroxide ions, to form carboxylic acids or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or alcohols in the presence of a catalyst.
Major Products
Oxidation: 4-Fluoro-3-phenoxybenzaldehyde
Reduction: 4-Fluoro-3-phenoxybenzylamine
Substitution: 4-Fluoro-3-phenoxybenzoic acid or its esters
Scientific Research Applications
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine involves the nucleophilic addition of the cyanide ion (CN⁻) to the electrophilic carbonyl carbon of the aldehyde group. This forms a tetrahedral alkoxide intermediate, which is then protonated to yield the cyanohydrin product .
Molecular Targets and Pathways:
Nucleophilic Addition: The cyanide ion acts as a nucleophile, attacking the carbonyl carbon.
Protonation: The alkoxide intermediate is protonated to form the final product.
Comparison with Similar Compounds
Similar Compounds
Mandelonitrile: A naturally occurring cyanohydrin found in the pits of some fruits.
Glycolonitrile: The simplest cyanohydrin, derived from formaldehyde.
Acetone Cyanohydrin: Used industrially as a source of HCN.
Uniqueness
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine is unique due to its chiral nature and the presence of both a fluoro and phenoxy group. These functional groups can impart specific chemical properties and reactivity, making it valuable for enantioselective synthesis and applications in various fields.
Properties
Molecular Formula |
C14H10FNO2 |
|---|---|
Molecular Weight |
243.23 g/mol |
IUPAC Name |
(2R)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m0/s1 |
InChI Key |
FYIOXXUKFQPTJS-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[C@H](C#N)O)F |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


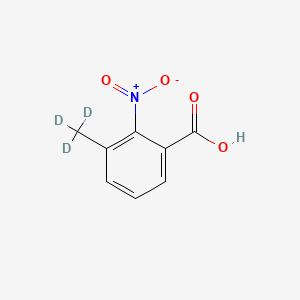
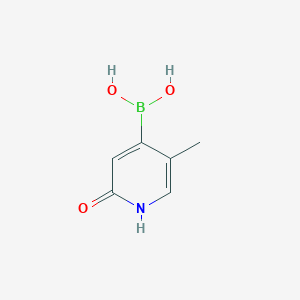
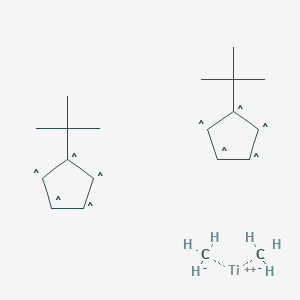
![alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)

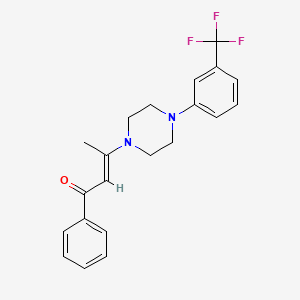
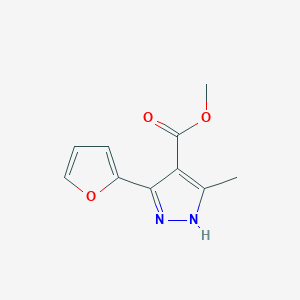
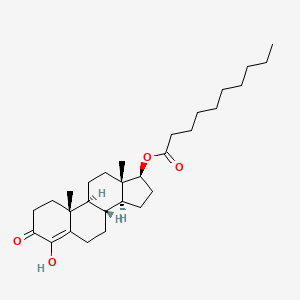
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)
![1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13409797.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13409803.png)


